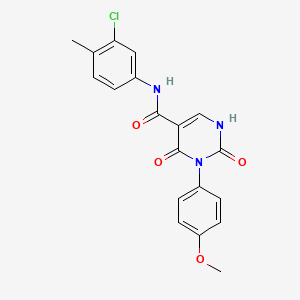

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a 3-chloro-4-methylphenyl carboxamide moiety at position 3.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-11-3-4-12(9-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-5-7-14(27-2)8-6-13/h3-10H,1-2H3,(H,21,26)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWPDRUCKMMHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C20H18ClN3O4

- Molecular Weight : 399.8 g/mol

- IUPAC Name : N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate various signaling pathways and metabolic processes, which can lead to therapeutic effects in different biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of pathogenic bacteria by interfering with their metabolic pathways.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It acts by modulating cell cycle progression and promoting cell death pathways.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

A study conducted on various bacterial strains revealed that the compound exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of bacterial protein synthesis. -

Cancer Cell Line Studies :

In vitro studies using human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at a concentration of 50 µM over 48 hours. The study suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and their implications for physicochemical properties, synthetic accessibility, and biological activity:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Cl, CF₃, NO₂): Compounds with chloro (target compound) or trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets. Nitro groups (e.g., ) may enhance reactivity but reduce solubility.

- Methoxy vs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step condensation reactions, such as Biginelli-type cyclization, with substituted phenyl groups introduced via nucleophilic substitution or coupling reactions. Post-synthesis purification via column chromatography (e.g., silica gel) is critical. Purity validation employs HPLC (≥95%) combined with NMR (¹H/¹³C) and HRMS-ESI. For example, analogs in achieved 78–86% yields with HRMS-ESI confirming molecular ion peaks .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Assign chemical shifts based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm regiochemistry.

- HRMS-ESI : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error between calculated and observed m/z .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against E. coli, S. aureus, and C. albicans ( ). For antiviral potential, RNase H inhibition assays (e.g., HIV-1 RNase H in ) with IC₅₀ determination are applicable .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .

- Case Study : In , disorder in the pyrrolo-pyrimidine scaffold was resolved using SHELX, achieving an R factor of 0.054 .

Q. How can synthetic challenges (e.g., low yields or byproducts) be addressed during scale-up?

- Methodology :

- Catalytic Optimization : Use eco-friendly catalysts (e.g., CeCl₃·7H₂O or Bi(OTf)₃) to enhance regioselectivity, as demonstrated in for azetidinone-pyrimidine hybrids .

- Byproduct Analysis : LC-MS/MS identifies impurities; adjust reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways.

Q. How do substituents (e.g., 3-chloro-4-methylphenyl) influence structure-activity relationships (SAR) in related compounds?

- Methodology :

- Comparative SAR : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess antiviral potency ( ).

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding to targets like RNase H .

- Example : In , a trifluoromethyl group enhanced metabolic stability, suggesting similar modifications could improve pharmacokinetics .

Q. How should contradictory data (e.g., conflicting biological activity reports) be analyzed?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent controls) to rule out experimental artifacts.

- Meta-Analysis : Compare data across studies (e.g., vs. 12) to identify trends (e.g., substituent-dependent activity cliffs) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.